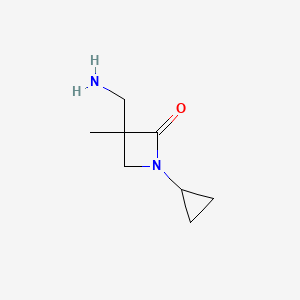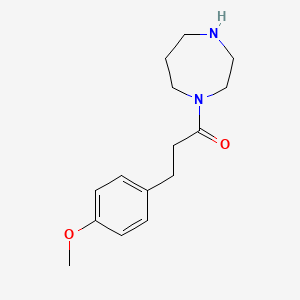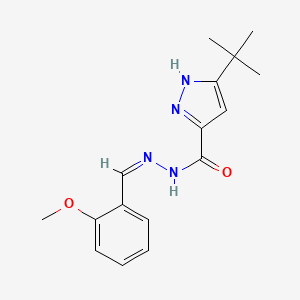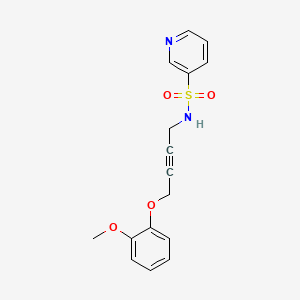
3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amines are a class of organic compounds derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups . They are classified as primary, secondary, or tertiary depending on the number of organic groups attached to the nitrogen atom .
Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and elimination reactions . The specific reactions that “3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one” would undergo are not available in the sources I found.Physical And Chemical Properties Analysis
Physical properties of a compound include characteristics like mass, color, and volume, which can be measured without changing the composition of the sample . Chemical properties describe the characteristic ability of a substance to react to form new substances . The specific physical and chemical properties of “this compound” are not available in the sources I found.Mechanism of Action
3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. AMPA receptors are ionotropic glutamate receptors that mediate fast synaptic transmission in the brain. This compound enhances the activity of AMPA receptors by increasing the opening probability of the receptor ion channel, resulting in increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to increase the release of acetylcholine and dopamine in the prefrontal cortex, which are neurotransmitters that are involved in cognitive function and memory. This compound also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain. These biochemical and physiological effects contribute to the cognitive-enhancing effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of 3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one is its high potency and selectivity for AMPA receptors, which allows for precise modulation of synaptic transmission. This compound also has a long half-life, which allows for sustained cognitive-enhancing effects. However, this compound has poor aqueous solubility, which can limit its use in certain experimental settings. In addition, the effects of this compound on cognitive function may vary depending on the dose and timing of administration.
Future Directions
Future research on 3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one could focus on its potential as a treatment for cognitive impairments, such as Alzheimer's disease and schizophrenia. This compound could also be studied in combination with other cognitive enhancers, such as cholinesterase inhibitors and NMDA receptor antagonists, to determine if they have additive or synergistic effects. In addition, the effects of this compound on other neurotransmitter systems, such as the serotonin and noradrenaline systems, could be explored to better understand its mechanism of action.
Synthesis Methods
The synthesis of 3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one involves the reaction of cyclopropylamine with 3-methyl-2-oxoazetidine in the presence of a base. The reaction yields this compound as a white solid with a melting point of 150-152°C. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Scientific Research Applications
3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one has been extensively studied for its potential as a cognitive enhancer. Animal studies have shown that this compound improves memory and learning in various tasks, such as object recognition, spatial memory, and fear conditioning. In human studies, this compound has been shown to improve cognitive function in healthy individuals and those with cognitive impairments, such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
3-(aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(4-9)5-10(7(8)11)6-2-3-6/h6H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERPWDPNKREKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-3-[(Z)-(2-phenylhydrazino)methylidene]-2H-pyran-2,4-dione](/img/structure/B2677428.png)


![N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide](/img/structure/B2677431.png)

![1-(3-chloro-4-fluorophenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2677434.png)
![N-(2,4-dichlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2677435.png)

![N-(4-ethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2677438.png)
![4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2677443.png)
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677445.png)
![3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2677447.png)